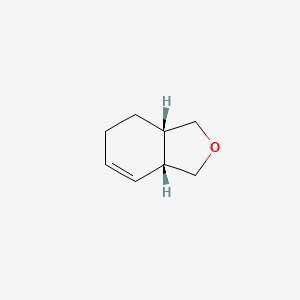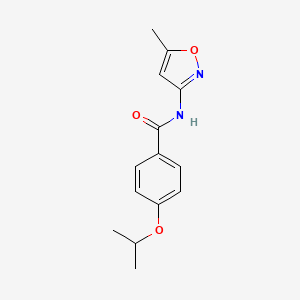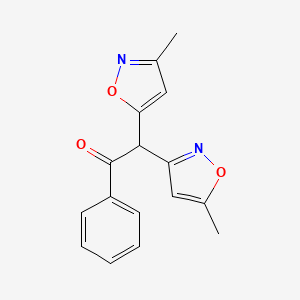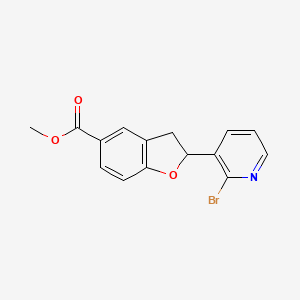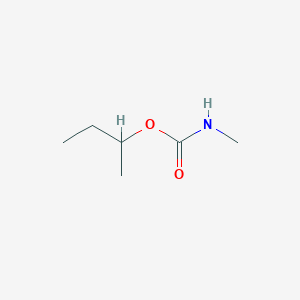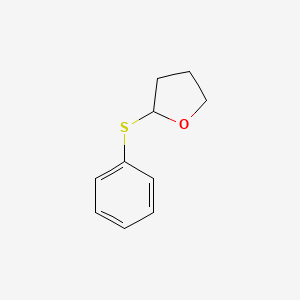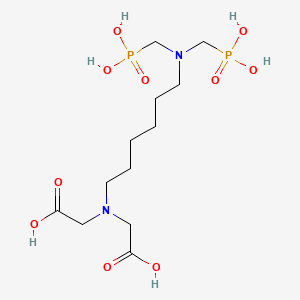
2,2'-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes phosphonomethyl and amino groups, making it a versatile agent in chemical reactions and industrial processes.
準備方法
The synthesis of 2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid typically involves multiple steps. One common method includes the reaction of hexylamine with phosphonomethyl chloride under controlled conditions to introduce the phosphonomethyl groups. This is followed by the reaction with diacetic acid to form the final compound. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity.
化学反応の分析
2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions where the phosphonomethyl groups are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions, facilitating various catalytic processes.
Biology: The compound is employed in biochemical assays to study enzyme activities and metal ion interactions.
Industry: The compound is used in water treatment processes to remove heavy metals and in agriculture as a fertilizer additive to enhance nutrient availability.
作用機序
The mechanism of action of 2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid involves its ability to chelate metal ions. The phosphonomethyl and amino groups interact with metal ions, forming stable complexes. This chelation process is crucial in various applications, such as catalysis and metal ion removal, by altering the reactivity and solubility of the metal ions.
類似化合物との比較
2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid is unique due to its dual phosphonomethyl groups, which enhance its chelating ability compared to similar compounds like ethylenediaminetriacetic acid and nitrilotriacetic acid. These similar compounds also possess chelating properties but differ in their structural complexity and binding strength. For instance:
Ethylenediaminetriacetic acid: Known for its strong chelating properties but lacks the phosphonomethyl groups.
Nitrilotriacetic acid: Has a simpler structure and forms weaker complexes compared to 2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid.
These differences highlight the enhanced functionality and versatility of 2,2’-((6-(Bis(phosphonomethyl)amino)hexyl)azanediyl)diacetic acid in various applications.
特性
CAS番号 |
58534-59-1 |
|---|---|
分子式 |
C12H26N2O10P2 |
分子量 |
420.29 g/mol |
IUPAC名 |
2-[6-[bis(phosphonomethyl)amino]hexyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C12H26N2O10P2/c15-11(16)7-13(8-12(17)18)5-3-1-2-4-6-14(9-25(19,20)21)10-26(22,23)24/h1-10H2,(H,15,16)(H,17,18)(H2,19,20,21)(H2,22,23,24) |
InChIキー |
SKOYDCWNTMCXNH-UHFFFAOYSA-N |
正規SMILES |
C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid](/img/structure/B12904122.png)
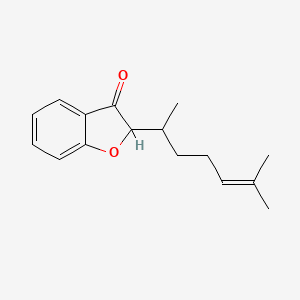


![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)
![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)

